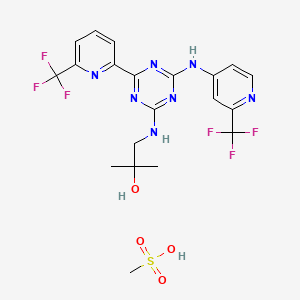

Enasidenib mesylate

Overview

Description

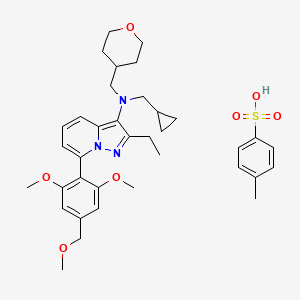

Enasidenib, also known as AG-221 and CC-90007, is a potent and selective IDH2 inhibitor with potential anticancer activity . It is used to treat acute myeloid leukemia (AML) with an isocitrate dehydrogenase-2 (IDH2) mutation in patients who have not responded to other treatments or to those whose cancer has come back after treatment .

Molecular Structure Analysis

Enasidenib has a molecular formula of C19H17F6N7O and a molar mass of 473.383 g·mol −1 . It is a small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme .Chemical Reactions Analysis

Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form . Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage .Physical And Chemical Properties Analysis

Enasidenib mesylate has a chemical formula of C20H21F6N7O4S and a molecular weight of 569.48 . It is a crystalline solid .Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Enasidenib mesylate is used in the treatment of Acute Myeloid Leukemia (AML) that has recurred or is refractory . It is specifically used in adult patients whose AML has a mutation in the IDH2 gene .

Treatment of Myelodysplastic Syndrome (MDS)

Enasidenib mesylate is also used in the treatment of Myelodysplastic Syndrome (MDS) . The IDH2 gene is mutated in approximately 5% of patients with MDS . Enasidenib, a selective inhibitor of the mutant IDH2 enzyme, has shown to be an effective treatment option in patients with IDH2 mutant MDS .

Combination Therapy with Azacitidine

Enasidenib mesylate can be used in combination with azacitidine for newly diagnosed IDH2 mutant MDS . This combination therapy has shown promising results in clinical trials .

Monotherapy after Hypomethylating Agent (HMA) Therapy

Enasidenib mesylate can be used as a monotherapy for IDH2 mutant MDS after prior hypomethylating agent (HMA) therapy . This approach has shown to be effective in clinical trials .

Treatment of Clonal Cytopenia of Undetermined Significance (CCUS)

Enasidenib mesylate is being studied for the treatment of Clonal Cytopenia of Undetermined Significance (CCUS) . The drug blocks the mutated IDH2 protein, which may improve blood cell counts .

Combination Therapy with Venetoclax

Enasidenib mesylate is being studied in combination with Venetoclax in patients with IDH2-Mutated Relapsed/Refractory Myeloid Malignancies . The combination of Enasidenib and Venetoclax is more effective than single agents in patient-derived xenograft models of IDH2 mutant AML .

Mechanism of Action

Target of Action

Enasidenib mesylate primarily targets the isocitrate dehydrogenase 2 (IDH2) enzyme . This enzyme plays a crucial role in the citric acid cycle, a fundamental biochemical pathway in cellular respiration . Mutations in the IDH2 gene are found in approximately 10-15% of acute myeloid leukemia (AML) cases and about 5% of myelodysplastic syndromes (MDS) cases .

Mode of Action

Enasidenib mesylate is a small molecule inhibitor that selectively inhibits the mutant IDH2 enzyme . It acts as an allosteric inhibitor , binding to a site other than the enzyme’s active site, which changes the enzyme’s conformation and prevents it from catalyzing its normal reaction . This inhibition disrupts the abnormal cell differentiation caused by the mutated IDH2 .

Biochemical Pathways

The IDH2 enzyme is a critical component of the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. Mutated forms of IDH2 produce high levels of the ®-enantiomer of 2-hydroxyglutarate (R-2-HG), an oncometabolite that induces a block in cell differentiation . By inhibiting the mutant IDH2 enzyme, enasidenib mesylate disrupts this cycle, reducing the levels of R-2-HG and promoting the differentiation of cells .

Pharmacokinetics

It is known that enasidenib mesylate is an orally administered drug , suggesting that it is absorbed through the gastrointestinal tract

Result of Action

The primary molecular effect of enasidenib mesylate is the reduction of R-2-HG levels, leading to the promotion of cell differentiation . On a cellular level, enasidenib mesylate slows or stops the growth of cancer cells . In clinical trials, enasidenib mesylate has shown effectiveness in inducing responses in patients with IDH2-mutated AML or MDS .

Action Environment

It’s worth noting that the effectiveness of enasidenib mesylate can be influenced by the genetic environment, specifically the presence of idh2 mutations . Additionally, the drug’s effectiveness may be influenced by the patient’s overall health status and the presence of other medications or therapies .

Safety and Hazards

Enasidenib may cause serious side effects, including differentiation syndrome, which can be fatal if not treated . Common side effects include nausea, vomiting, diarrhea, increased levels of bilirubin, and decreased appetite . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .

Future Directions

properties

IUPAC Name |

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZHZQZYWXEDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027943 | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enasidenib mesylate | |

CAS RN |

1650550-25-6 | |

| Record name | Enasidenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enasidenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENASIDENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Enasidenib Mesylate interact with its target and what are the downstream effects?

A1: Enasidenib Mesylate is a targeted therapy drug that acts as a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) protein. [] In various myeloid malignancies, including acute myeloid leukemia (AML), mutations in the IDH2 gene are frequently observed. These mutations lead to the production of a mutant IDH2 enzyme, which produces an oncometabolite called 2-hydroxyglutarate (2-HG). [] 2-HG accumulation interferes with cellular processes, including DNA and histone methylation, ultimately contributing to the development and progression of cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B607230.png)

![1-[(3-Methoxyphenyl)methyl]-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607231.png)

![6-(3-(Pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)benzo[d]oxazole](/img/structure/B607246.png)